molecular formula C7H7ClN4 B1588172 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90358-16-0

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1588172
CAS RN: 90358-16-0
M. Wt: 182.61 g/mol
InChI Key: XSTHCQQIOBGYKL-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound that is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrolo[2,3-d]pyrimidine core . Several JAK inhibitors have this common core, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidine a practical building block in the synthesis of many JAK inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine include a seven-step process starting from dimethyl malonate . The final product is achieved through a series of reactions including cyclization .


Physical And Chemical Properties Analysis

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine appears as a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .

Future Directions

The future directions for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involve its use in the development of more potent and effective targeted kinase inhibitors (TKIs) . A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized with high yields . These findings highlight the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

properties

IUPAC Name

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHCQQIOBGYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415908
Record name 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

90358-16-0
Record name 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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